molecular formula C23H24ClNO3S2 B10934107 propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10934107
M. Wt: 462.0 g/mol
InChI Key: SIVWYGMNTPAUOD-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. Its combination of a benzothiophene core with a cycloheptathiophene ring system sets it apart from other thiophene derivatives .

Properties

Molecular Formula

C23H24ClNO3S2

Molecular Weight

462.0 g/mol

IUPAC Name

propan-2-yl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H24ClNO3S2/c1-12(2)28-23(27)18-14-7-5-4-6-8-16(14)30-22(18)25-21(26)20-19(24)15-10-9-13(3)11-17(15)29-20/h9-12H,4-8H2,1-3H3,(H,25,26)

InChI Key

SIVWYGMNTPAUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC(C)C)Cl

Origin of Product

United States

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